Lirexapride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lirexapride is a small molecule drug that acts as a 5-HT4 receptor agonist and a D2 receptor agonist. It was initially developed by CHIESI Farmaceutici SpA for the treatment of digestive system disorders, particularly irritable bowel syndrome . The molecular formula of this compound is C24H36ClN3O2, and its CAS registry number is 145414-12-6 .
Chemical Reactions Analysis
Lirexapride undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the desired transformation. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Lirexapride has been studied for its potential applications in various fields, including chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying receptor agonists. In biology and medicine, this compound’s role as a 5-HT4 receptor agonist and D2 receptor agonist makes it a candidate for treating digestive system disorders, particularly irritable bowel syndrome . Although its development was discontinued at Phase 2, the compound continues to be of interest in scientific research .
Mechanism of Action
Lirexapride exerts its effects by acting as an agonist at the 5-HT4 and D2 receptors. The 5-HT4 receptor is a serotonin receptor that plays a role in gastrointestinal motility, while the D2 receptor is a dopamine receptor involved in various neurological processes . By activating these receptors, this compound can modulate gastrointestinal motility and potentially alleviate symptoms of irritable bowel syndrome .
Comparison with Similar Compounds
Lirexapride can be compared with other compounds that act on the 5-HT4 and D2 receptors. Similar compounds include cisapride, which is also a 5-HT4 receptor agonist used to treat gastrointestinal disorders, and metoclopramide, a D2 receptor antagonist used as an antiemetic and gastroprokinetic agent . What sets this compound apart is its dual action on both the 5-HT4 and D2 receptors, which may offer unique therapeutic benefits .
Properties
CAS No. |
145414-12-6 |
---|---|
Molecular Formula |
C24H36ClN3O2 |
Molecular Weight |
434.0 g/mol |
IUPAC Name |
4-amino-5-chloro-2-(cyclopropylmethoxy)-N-[(1R,2R)-2-[(4-methylpiperidin-1-yl)methyl]cyclohexyl]benzamide |
InChI |
InChI=1S/C24H36ClN3O2/c1-16-8-10-28(11-9-16)14-18-4-2-3-5-22(18)27-24(29)19-12-20(25)21(26)13-23(19)30-15-17-6-7-17/h12-13,16-18,22H,2-11,14-15,26H2,1H3,(H,27,29)/t18-,22-/m1/s1 |
InChI Key |
PPVTTWPBNHFCAJ-XMSQKQJNSA-N |
SMILES |
CC1CCN(CC1)CC2CCCCC2NC(=O)C3=CC(=C(C=C3OCC4CC4)N)Cl |
Isomeric SMILES |
CC1CCN(CC1)C[C@H]2CCCC[C@H]2NC(=O)C3=CC(=C(C=C3OCC4CC4)N)Cl |
Canonical SMILES |
CC1CCN(CC1)CC2CCCCC2NC(=O)C3=CC(=C(C=C3OCC4CC4)N)Cl |
Appearance |
Solid powder |
Key on ui other cas no. |
145414-12-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lirexapride; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.